REACTION_SMILES
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[Br:3][c:4]1[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]2[cH:11][cH:12]1.[CH3:13][Si:14]([CH2:15][CH2:16][O:17][CH2:18][Cl:19])([CH3:20])[CH3:21].[Cl-:22].[H-:1].[NH4+:23].[Na+:2].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[Br:3][c:4]1[cH:5][c:6]2[cH:7][cH:8][n:9]([CH2:18][O:17][CH2:16][CH2:15][Si:14]([CH3:13])([CH3:20])[CH3:21])[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2[nH]ccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
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Smiles
|
C[Si](C)(C)CCOCn1ccc2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |